molecular formula C20H35N3O4 B6044766 ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate

ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate

Numéro de catalogue B6044766
Poids moléculaire: 381.5 g/mol
Clé InChI: RHFNCUWFYQBNFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate, also known as EICA, is a synthetic compound that has been gaining attention in the field of pharmaceutical research due to its potential therapeutic applications. EICA belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

Mécanisme D'action

The exact mechanism of action of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate is not fully understood. However, it is believed that ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate exerts its therapeutic effects by modulating various signaling pathways. For example, ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has been shown to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation (Zhang et al., 2019). ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism (Li et al., 2018).
Biochemical and Physiological Effects:
ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has also been shown to have antioxidant activity. In a study by Li et al. (2018), ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate was found to reduce the production of reactive oxygen species in human gastric cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate is its potential as a multi-target therapeutic agent. ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has been shown to have anti-inflammatory, antitumor, and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate in vivo. This will help to determine the optimal dosage and administration route for ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate in humans.
Conclusion:
In conclusion, ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate is a synthetic compound that has shown promise as a multi-target therapeutic agent. ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has anti-inflammatory, antitumor, and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases. Further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate in vivo, elucidate the mechanism of action, identify drug targets, and evaluate the safety and efficacy of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate in humans.

Méthodes De Synthèse

The synthesis of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate involves a multi-step process, starting with the reaction of 1-isobutyl-3-oxo-2-piperazinecarboxylic acid with cyclohexylamine to form the corresponding amide. This amide is then reacted with ethyl chloroacetate under basic conditions to yield ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate. The purity of the final product is confirmed using various analytical techniques such as NMR and HPLC.

Applications De Recherche Scientifique

Ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate is its use as an anti-inflammatory agent. In a study conducted by Zhang et al. (2019), ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells. This suggests that ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate has also been shown to have antitumor activity. In a study by Li et al. (2018), ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate was found to induce apoptosis in human gastric cancer cells. This suggests that ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate may have potential as a chemotherapeutic agent.

Propriétés

IUPAC Name

ethyl 2-[1-[[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]amino]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-4-27-18(25)13-20(8-6-5-7-9-20)22-17(24)12-16-19(26)21-10-11-23(16)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFNCUWFYQBNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)NC(=O)CC2C(=O)NCCN2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.